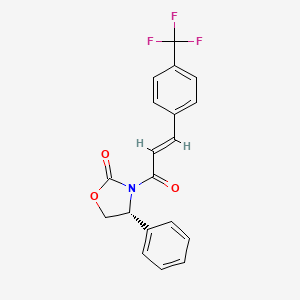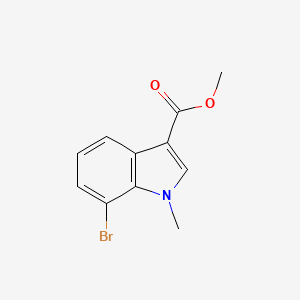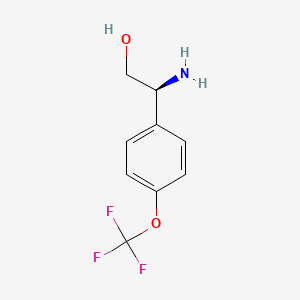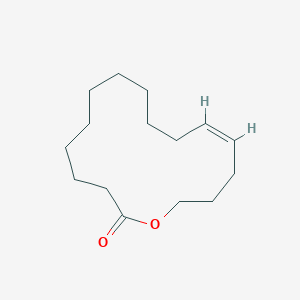
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine is a complex organic compound with a unique structure that includes bromine, cyclopropylmethyl, isopropyl, and methoxy groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Alkylation: Addition of cyclopropylmethyl and isopropyl groups.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving:
Temperature control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reactions and improve selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution reactions: Replacement of bromine atoms with other functional groups.
Oxidation and reduction: Alteration of the oxidation state of the compound.
Coupling reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Oxidizing agents: Employed in oxidation reactions to introduce oxygen-containing groups.
Reducing agents: Used in reduction reactions to remove oxygen-containing groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules.
科学的研究の応用
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylpyridine: Shares the bromine and pyridine core but lacks additional functional groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar bromomethyl group but different core structure.
Uniqueness
This detailed article provides a comprehensive overview of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H19Br2NO |
|---|---|
分子量 |
377.11 g/mol |
IUPAC名 |
4-bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-6-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C14H19Br2NO/c1-8(2)12-13(16)10(6-9-4-5-9)11(7-15)17-14(12)18-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
PYCCTZQVRGYXDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=C(N=C1OC)CBr)CC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)




![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)







